molecular formula C22H23N3O3S B2774280 2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 443350-59-2

2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2774280
CAS RN: 443350-59-2
M. Wt: 409.5
InChI Key: WSYVCCONBPUJDZ-UHFFFAOYSA-N
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Description

2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have been extensively studied for their antitumor properties. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, significantly more potent compared to the positive control 5-FU, showcasing the potential of quinazolinone derivatives in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Molecular Docking and Drug Design

Another study highlighted the use of quinazolinone derivatives in molecular docking, where compounds showed promising inhibitory activity against the BRCA2 complex, indicating potential applications in targeted cancer therapy (A. El-Azab et al., 2016).

Pharmacological Activities

Quinazolinone derivatives have been synthesized and evaluated for various pharmacological activities, including anti-inflammatory, analgesic, and anti-bacterial activities. These studies highlight the compound's versatility and potential as a basis for developing new therapeutic agents (Ch. Rajveer et al., 2010).

Synthesis and Characterization

Research on the synthesis and characterization of quinazolinone derivatives, including studies on their structural and vibrational properties through DFT, FT-IR, and FT-Raman spectroscopy, provides foundational knowledge that could aid in the development of new compounds with improved pharmacological profiles (A. El-Azab et al., 2016).

properties

IUPAC Name

N-(4-methylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15-8-10-16(11-9-15)23-20(26)14-29-22-24-19-7-3-2-6-18(19)21(27)25(22)13-17-5-4-12-28-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYVCCONBPUJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide

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